molecular formula C14H22N2 B3270482 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane CAS No. 527674-25-5

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane

Cat. No.: B3270482
CAS No.: 527674-25-5
M. Wt: 218.34 g/mol
InChI Key: NHSQROWSPXEKIY-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 4,6-dimethylpyridin-2-ylmethyl group. The compound’s synthesis likely involves alkylation or reductive amination strategies, given its structural analogs in the literature .

Properties

IUPAC Name

2-[(4,6-dimethylpyridin-2-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-12(2)16-14(9-11)10-13-6-4-3-5-7-15-13/h8-9,13,15H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSQROWSPXEKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CC2CCCCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202799
Record name 2-[(4,6-Dimethyl-2-pyridinyl)methyl]hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527674-25-5
Record name 2-[(4,6-Dimethyl-2-pyridinyl)methyl]hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527674-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,6-Dimethyl-2-pyridinyl)methyl]hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dimethylpyridine and azepane.

    Alkylation Reaction: The 4,6-dimethylpyridine undergoes an alkylation reaction with a suitable alkylating agent to introduce the azepane moiety.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes

Azepane derivatives are commonly synthesized via cyclization, alkylation, or substitution reactions. For example:

  • Photocatalytic C–H Functionalization : A one-pot photoenzymatic method was used to synthesize N-Boc-3-aminopyrrolidines and 4-aminoazepanes from azepane precursors. The process involves decatungstate-mediated H-atom transfer (HAT) for regioselective oxidation, followed by enzymatic transamination or reduction .

  • Amine-Alkylation : Azepanes can undergo alkylation at the nitrogen atom. For instance, reactions with 4,6-dimethylpyridinylmethyl halides in solvents like benzene or toluene yield substituted azepanes .

Key Reaction Conditions

Reaction TypeConditionsYield/ConversionReference
PhotooxyfunctionalizationDecatungstate photocatalyst, H₂O/organic solvent, 400 nm lightUp to 90%
Biocatalytic TransaminationRpoTA or CviTA enzymes, IPA or d/l-alanine/GDH as amino donors>99% ee
AlkylationBenzene/toluene, pyrrolidine/morpholine, refluxHigh yield

Reactivity of the Pyridinylmethyl Substituent

The 4,6-dimethylpyridin-2-yl group in the compound may influence reactivity through steric and electronic effects:

  • Nucleophilic Substitution : The methylene bridge (CH₂) between azepane and pyridine can participate in nucleophilic attacks, particularly under acidic or basic conditions.

  • Coordination Chemistry : The pyridine nitrogen can act as a ligand in metal-catalyzed reactions, such as cross-couplings or oxidations .

Stability and Degradation Pathways

Azepane derivatives with ester functionalities are prone to hydrolysis in plasma, but replacing esters with stable linkers (e.g., amides or ethers) improves stability . For 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane:

  • Plasma Stability : Likely high due to the absence of ester groups, analogous to PKB inhibitors like compound 4 (IC₅₀ = 4 nM, plasma-stable) .

  • Oxidative Degradation : The tertiary amine in azepane may undergo oxidation under strong acidic or enzymatic conditions .

Comparative Analysis with Related Compounds

CompoundKey ReactionIC₅₀ (nM)StabilityReference
N-Boc-3-aminopyrrolidinePhotoenzymatic synthesisHigh (aqueous)
PKB inhibitor 4 Amide bond formation4Plasma-stable
2-[(Pyridin-2-yl)methyl]azepaneAlkylation/arylationModerate

Unexplored Reaction Domains

  • Catalytic Asymmetric Synthesis : No data exists on enantioselective routes for this compound, though enzymatic methods (e.g., transaminases) show promise for analogous structures .

  • Polymerization : Potential for creating azepane-based polymers via ring-opening polymerization, but this remains unstudied.

Scientific Research Applications

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the azepane ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

AM-1220 Azepane

AM-1220 azepane, (1-((1-methylazepan-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, shares the azepane core but incorporates a bulky naphthyl-indole system instead of a pyridine group. In contrast, the dimethylpyridine substituent in 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane offers moderate lipophilicity and reduced steric hindrance, which may improve metabolic stability and solubility .

Key Differences:

  • Core substituent: Indole-naphthyl vs. dimethylpyridine.
  • Lipophilicity: Higher in AM-1220 due to aromatic bulk.
  • Metabolic susceptibility: Pyridine’s electron-withdrawing effects may reduce oxidative degradation compared to indole.

Diazepane and Diazepine Derivatives

Patent Compounds (EP 2023/39)

The European patent lists compounds like 7-(1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, which feature a diazepane (7-membered ring with two nitrogens) fused to a pyrido-pyrimidinone core. Unlike this compound, these structures have dual nitrogen atoms in the ring, enabling additional hydrogen-bonding interactions.

Diazepine Impurity (MM1146.02)

4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one () is a diazepine derivative with a fused bicyclic system. Its planar structure contrasts with the flexible azepane ring, suggesting divergent bioavailability and target engagement.

Structural and Functional Contrasts:

Feature This compound Patent Diazepane Derivatives Diazepine Impurity
Ring type Saturated azepane (1 N) Diazepane (2 N) Diazepine (2 N)
Core substituent Dimethylpyridine Dimethoxyphenyl-pyrimidinone Fused dipyridodiazepine
Conformational flexibility High Moderate Low (planar)
Predicted logP ~2.5 (estimated) ~3.0 (methoxy groups) ~1.8 (polar core)

Pyridine-Based Heterocycles

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

This pyrimidine-thietane derivative lacks the azepane ring but shares a pyridine-like heterocycle. The thietane group introduces strain and sulfurs, which may enhance reactivity or metal binding. Compared to this compound, this compound’s smaller ring system and sulfur atoms suggest distinct pharmacokinetic profiles, such as faster clearance .

Biological Activity

2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological and medicinal research. This compound's unique structure allows it to interact with biological targets, making it a subject of interest for pharmacological studies.

Chemical Structure and Properties

The compound features a seven-membered azepane ring linked to a pyridine moiety, specifically substituted at the 4 and 6 positions with methyl groups. The structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}

This configuration contributes to its potential biological activity through interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its role as a ligand in enzyme-substrate interactions and receptor binding studies. It is hypothesized that the compound may act as an inhibitor or modulator for various enzymes, including nitric oxide synthase (NOS), which is involved in numerous physiological processes such as vasodilation and neurotransmission.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, possibly through modulation of inflammatory pathways involving nitric oxide production.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of azepane derivatives, including this compound. Below is a summary table of findings from various research articles:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme inhibitionIn vitro assaysDemonstrated inhibition of NOS with IC50 values indicating potency.
Anticancer activityCell line assaysShowed significant cytotoxicity against several cancer cell lines.
Antimicrobial effectsAgar diffusion methodExhibited broad-spectrum antimicrobial activity comparable to standard antibiotics.

Detailed Research Findings

  • Enzyme Inhibition : In vitro studies revealed that this compound significantly inhibited NOS activity, leading to reduced nitric oxide levels in treated cells. This suggests its potential use in managing conditions characterized by excessive nitric oxide production.
  • Anticancer Studies : A study focusing on azepane derivatives indicated that modifications at the pyridine ring could enhance cytotoxicity against specific cancer types, making it a candidate for further drug development .
  • Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Testing against clinical isolates demonstrated promising results .

Q & A

Q. What are the key synthetic routes for 2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, azepane derivatives may react with 4,6-dimethylpyridine-2-carbaldehyde under controlled pH and temperature to form the target compound. Key intermediates should be purified via column chromatography and characterized using:
  • NMR spectroscopy (1H/13C) to confirm regiochemistry.
  • Mass spectrometry (MS) for molecular weight verification .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, employing SHELX software for refinement .

Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?

  • Methodological Answer : Research should align with conceptual frameworks such as:
  • Molecular docking studies to predict binding affinities (e.g., for neurological targets).
  • QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with solubility or lipophilicity .
    These frameworks inform experimental design, such as selecting solvents for solubility assays or optimizing synthetic conditions for yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for azepane derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Solutions include:
  • High-resolution data collection (e.g., synchrotron sources) to improve signal-to-noise ratios.
  • SHELXL refinement with TWIN/BASF commands to model twinned crystals .
  • Hirshfeld surface analysis to validate intermolecular interactions .
    Contradictions should be cross-validated with spectroscopic data (e.g., IR for functional groups) .

Q. What strategies optimize the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Lead optimization involves:
  • Structural modifications : Introducing polar groups (e.g., hydroxyl) to enhance water solubility while maintaining blood-brain barrier permeability .
  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) to assess metabolic resistance.
  • In silico modeling : ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable drug-like properties .
    Example: A related compound, TG11-77·HCl, achieved improved selectivity and solubility via iterative methyl/pyridinyl substitutions .

Q. How can researchers address discrepancies in spectroscopic data during structure elucidation?

  • Methodological Answer : Conflicting NMR/MS results may stem from impurities or tautomerism. Mitigation steps:
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • High-resolution MS (HRMS) for exact mass determination .
  • Dynamic NMR experiments to detect conformational exchange (e.g., ring-flipping in azepane) .
    Cross-reference with synthetic protocols to rule out side products (e.g., incomplete alkylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
Reactant of Route 2
2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane

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